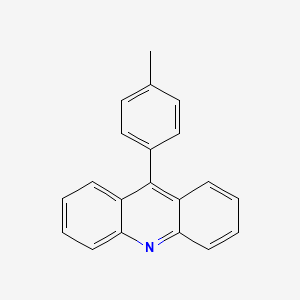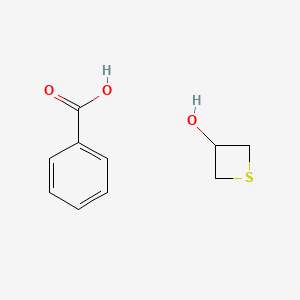
Benzoic acid;thietan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;thietan-3-ol is a compound that combines the properties of benzoic acid and thietan-3-ol. Benzoic acid is a simple aromatic carboxylic acid, widely used as a food preservative and in the manufacture of various chemicals. Thietan-3-ol, on the other hand, is a four-membered sulfur-containing heterocycle, known for its unique chemical properties and applications in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thietan-3-ol can be achieved through various methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .
Industrial Production Methods
Industrial production of thietan-3-ol often involves the reaction of epichlorohydrin with hydrogen sulfide in the presence of a base such as potassium hydroxide . This method is favored for its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;thietan-3-ol undergoes various chemical reactions, including:
Oxidation: Thietan-3-ol can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thietan-3-ol to its corresponding thiol.
Substitution: Thietan-3-ol can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various thietan-3-ol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;thietan-3-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of benzoic acid;thietan-3-ol involves its interaction with molecular targets through its functional groups. The thietan-3-ol moiety can act as a bioisostere of the carboxylic acid group, potentially mimicking its interactions with biological targets . This property makes it valuable in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-ol: Another four-membered ring compound, similar to thietan-3-ol, but with an oxygen atom instead of sulfur.
Sulfoxides and Sulfones: Oxidized derivatives of thietan-3-ol.
Uniqueness
Benzoic acid;thietan-3-ol is unique due to its combination of aromatic and sulfur-containing heterocyclic properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
25435-27-2 |
|---|---|
Molekularformel |
C10H12O3S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
benzoic acid;thietan-3-ol |
InChI |
InChI=1S/C7H6O2.C3H6OS/c8-7(9)6-4-2-1-3-5-6;4-3-1-5-2-3/h1-5H,(H,8,9);3-4H,1-2H2 |
InChI-Schlüssel |
WTAVDGABRSLXBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
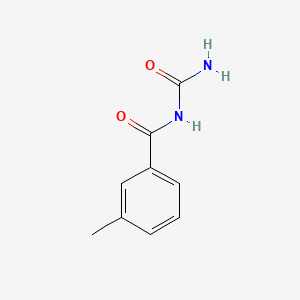

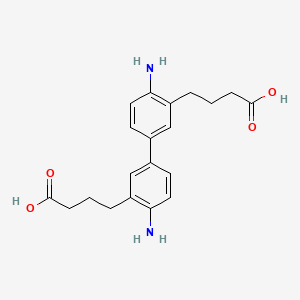
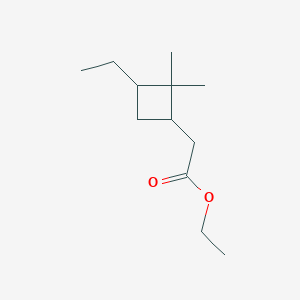
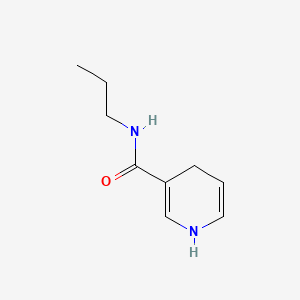
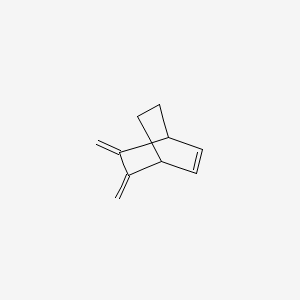
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
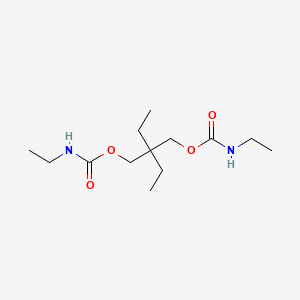
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
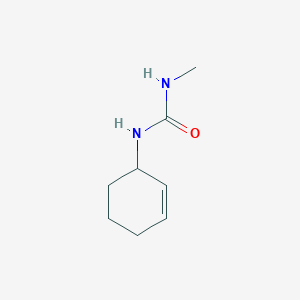
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
